1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone is an organic compound characterized by the presence of both phenolic and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone typically involves the condensation of 2,4-dihydroxyacetophenone with phenol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and scavenging, thereby exerting its antioxidant effects.
Comparison with Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone .
Comparison: Compared to its analogs, 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone exhibits unique properties due to the presence of both phenolic and ketone functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a compound of considerable interest in various research fields.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-phenoxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMXCFNRWDJQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223295 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73014-19-4 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073014194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.